molecular formula C29H33NO3S B280922 N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide

N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B280922
M. Wt: 475.6 g/mol
InChI Key: OJCRRAMZLJEJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide, also known as TBNB, is a chemical compound that has been widely studied in scientific research. TBNB is a synthetic compound that has been found to have various biochemical and physiological effects.

Mechanism of Action

N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide inhibits the activity of PKC by binding to the regulatory domain of the enzyme, thereby preventing its activation. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide can modulate these processes and have various physiological effects.
Biochemical and Physiological Effects:
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been found to have various biochemical and physiological effects. N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for PKC inhibition. However, N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide research. One area of research is the development of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide analogs with improved solubility and selectivity for PKC inhibition. Another area of research is the investigation of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide's potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide and its effects on various cellular processes.

Synthesis Methods

N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide can be synthesized through a multistep process. The first step involves the synthesis of 8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-ol, which can be achieved through a reaction between 2-naphthol and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The next step involves the sulfonation of 2,4,5-trimethylbenzenesulfonyl chloride with the 5-hydroxy group of 8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-ol to give N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide.

Scientific Research Applications

N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been studied extensively in scientific research as it has been found to have various biochemical and physiological effects. N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been found to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling and regulation. N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been found to have anti-inflammatory and neuroprotective effects.

properties

Molecular Formula

C29H33NO3S

Molecular Weight

475.6 g/mol

IUPAC Name

N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C29H33NO3S/c1-17-13-19(3)27(14-18(17)2)34(31,32)30-25-16-24-23-15-20(29(4,5)6)11-12-26(23)33-28(24)22-10-8-7-9-21(22)25/h7-10,13-14,16,20,30H,11-12,15H2,1-6H3

InChI Key

OJCRRAMZLJEJQQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CC(CC5)C(C)(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CC(CC5)C(C)(C)C)C

Origin of Product

United States

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